molecular formula C20H32O4 B042786 hepoxilin A3 CAS No. 85589-24-8

hepoxilin A3

Cat. No.: B042786
CAS No.: 85589-24-8
M. Wt: 336.5 g/mol
InChI Key: SGTUOBURCVMACZ-CIQDQOFUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid involves the enzymatic conversion of 12-hydroperoxyeicosatetraenoic acid (12-HPETE) by an enzyme system present in rat lung . The reaction is catalyzed by bovine hematin in a protein-free environment as well as by a rat lung cytosol fraction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic synthesis route mentioned above could potentially be scaled up for industrial applications.

Scientific Research Applications

Properties

CAS No.

85589-24-8

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,9E)-8-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1

InChI Key

SGTUOBURCVMACZ-CIQDQOFUSA-N

SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@H](O1)/C=C/C(C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Key on ui other cas no.

94161-11-2

physical_description

Solid

Synonyms

8-EH-2
8-hydroxy-11,12-epoxyeicosa-5,9,14-trienoic acid
hepoxilin A
hepoxilin A3
hexophilin A3
HXA3 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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